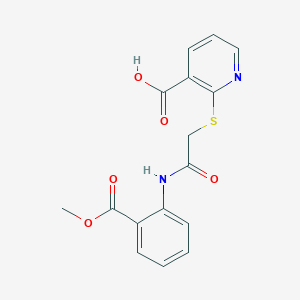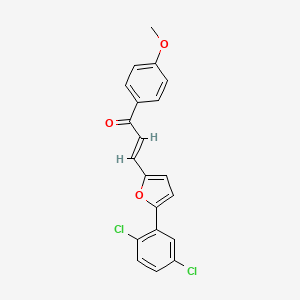![molecular formula C11H17NO B2679727 3-[2-(Dimethylamino)phenyl]propan-1-ol CAS No. 1896345-47-3](/img/structure/B2679727.png)
3-[2-(Dimethylamino)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Dimethylamino)phenyl]propan-1-ol, also known as 3-Dimethylamino-1-propanol, is a chemical compound with the molecular formula C5H13NO . It has a molecular weight of 103.16 . This compound is used as a synthetic intermediate . It can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of dry toluene with 3-Dimethylamino-1-propanol and thionyl chloride at a temperature of 50-60°C . After the addition is complete, the temperature is slowly raised to 95-96°C over approximately 2 hours . After the reaction is complete, the mixture is cooled and separated to obtain 1-chloro-3-dimethylaminopropane hydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain (propanol) with a dimethylamino group attached to the second carbon and a phenyl group attached to the third carbon . The average mass of the molecule is 179.259 Da and the monoisotopic mass is 179.131012 Da .Chemical Reactions Analysis
As a synthetic intermediate, this compound can undergo various chemical reactions. For instance, it can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities . It is also used to synthesize indolyl aryl propanamines as dual acting norepinephrine and serotonin reuptake inhibitors .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.436 . It has a boiling point of 163-164°C and a density of 0.872 g/mL at 25°C . The compound is soluble in water .Applications De Recherche Scientifique
Pharmacological and Biological Activities
Nerolidol, a sesquiterpene alcohol with structural similarities, has been explored for its multi-faceted pharmacological and biological activities. It is present in various plants and has been investigated for its potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer effects. The research highlights nerolidol's widespread use in cosmetics and as a food flavoring agent, underscoring its safety and potential health benefits (Chan et al., 2016).
Chemical and Material Science Applications
In material science, the exploration of 1,3-propanediol and 2,3-butanediol, compounds related by structural motifs to "3-[2-(Dimethylamino)phenyl]propan-1-ol," showcases their importance in producing polymers and other materials. The review by Xiu and Zeng (2008) emphasizes the significance of these diols in biologically produced polymers, highlighting the challenges and advancements in their separation and purification from fermentation broths, which constitutes a major part of the production cost (Xiu & Zeng, 2008).
Amyloid Imaging in Alzheimer's Disease
The use of specific radioligands for amyloid imaging in Alzheimer's disease research demonstrates the potential application of phenylpropanolamine derivatives in medical diagnostics. Nordberg (2007) discusses the development and application of radioligands, including compounds with similar structural components to "this compound," for measuring amyloid plaques in vivo. This advancement represents a significant step forward in understanding Alzheimer's disease and highlights the potential for early detection and evaluation of therapeutic interventions (Nordberg, 2007).
Environmental Safety and Chemistry
Research on siloxanes, compounds related to the structure of "this compound," discusses their environmental distribution, migration, and degradation. Xiang et al. (2021) provide insights into the production, use, and environmental fate of dimethylsiloxanes and modified siloxanes, noting their persistence in certain matrices and the need for further study on their environmental impacts (Xiang et al., 2021).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, and Skin Corr. 1B . It has hazard statements H226, H302, and H314, indicating that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage . Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of contact with eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
3-[2-(dimethylamino)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11-8-4-3-6-10(11)7-5-9-13/h3-4,6,8,13H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXKFZTTZTKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


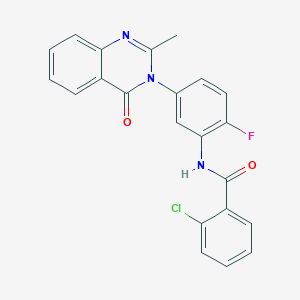
![N,N-dimethyl-4-[(phenylamino)methyl]aniline](/img/structure/B2679651.png)
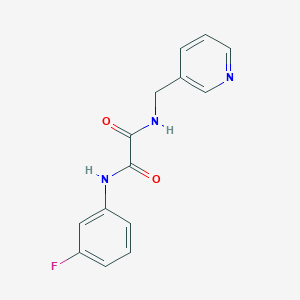
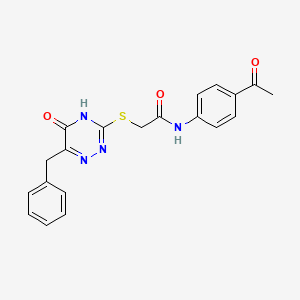
![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)
![N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2679658.png)
![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)
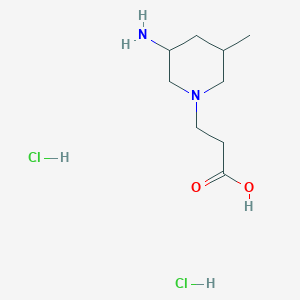
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2679663.png)

